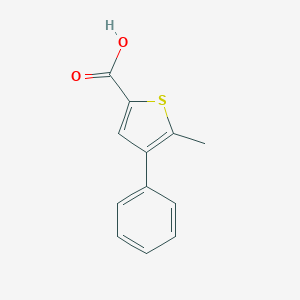
5-Methyl-4-phenylthiophene-2-carboxylic acid
Cat. No. B188889
Key on ui cas rn:
62404-08-4
M. Wt: 218.27 g/mol
InChI Key: QRIRUPDZWDDHQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07951794B2
Procedure details


Ethyl 2-mercaptoacetate (5.92 g, 49.3 mmol) is added to a freshly prepared solution of sodium (1.2 g, 50 mmol) in ethanol (50 mL). To this solution 3-chloro-2-phenyl-but-2-enal (8.90 g, 49.3 mmol) is added and the mixture is stirred at rt for 16 h, then at 70° C. for 2 h. A 2 N aq. solution of LiOH (30 mL) is added and stirring is continued at 70° C. for 2 h. The ethanol is removed in vacuo, the remaining mixture is diluted with water and extracted with DCM. The aq. phase is acidified with aq. HCl and extracted with diethyl ether. The solvent of the ether phase is evaporated, the residue is suspended in acetonitrile, filtered and washed with additional acetonitrile and dried to give 5-methyl-4-phenyl-thiophene-2-carboxylic acid (4.45 g) as a yellow powder, LC-MS: tR=0.92 min, [M+1+MeCN]+=260.13; 1H NMR (CDCl3): δ 7.84 (s, 1H), 7.46-7.33 (m, 5H), 2.55 (s, 3H).



Name
3-chloro-2-phenyl-but-2-enal
Quantity
8.9 g
Type
reactant
Reaction Step Two

[Compound]
Name
aq. solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three


Identifiers


|
REACTION_CXSMILES
|
[SH:1][CH2:2][C:3]([O:5]CC)=[O:4].[Na].Cl[C:10]([CH3:20])=[C:11]([C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)[CH:12]=O.[Li+].[OH-]>C(O)C>[CH3:20][C:10]1[S:1][C:2]([C:3]([OH:5])=[O:4])=[CH:12][C:11]=1[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1 |f:3.4,^1:7|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
5.92 g
|
|
Type
|
reactant
|
|
Smiles
|
SCC(=O)OCC
|
|
Name
|
|
|
Quantity
|
1.2 g
|
|
Type
|
reactant
|
|
Smiles
|
[Na]
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Step Two
|
Name
|
3-chloro-2-phenyl-but-2-enal
|
|
Quantity
|
8.9 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC(=C(C=O)C1=CC=CC=C1)C
|
Step Three
[Compound]
|
Name
|
aq. solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
reactant
|
|
Smiles
|
[Li+].[OH-]
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture is stirred at rt for 16 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


WAIT
|
Type
|
WAIT
|
|
Details
|
at 70° C. for 2 h
|
|
Duration
|
2 h
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirring
|
WAIT
|
Type
|
WAIT
|
|
Details
|
is continued at 70° C. for 2 h
|
|
Duration
|
2 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The ethanol is removed in vacuo
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the remaining mixture is diluted with water
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with DCM
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with diethyl ether
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent of the ether phase is evaporated
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with additional acetonitrile
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
Outcomes


Product
Details
Reaction Time |
16 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1=C(C=C(S1)C(=O)O)C1=CC=CC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 4.45 g | |
| YIELD: CALCULATEDPERCENTYIELD | 41.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
